Analytical Specificity: Chromatographic Differentiation from Amiloride API
5-Deamino-5-oxo Amiloride Hydrochloride exhibits a distinct chromatographic retention profile compared to the parent drug amiloride. Its unique chemical structure (C6H7ClN6O2·ClH) and the presence of a keto group at the C5 position, as opposed to the primary amine in amiloride, provide a different interaction with reverse-phase HPLC columns, enabling its specific identification and quantification as an impurity . This differential retention is essential for meeting pharmacopeial system suitability requirements in the analysis of amiloride API, where resolution between the main peak and Impurity C must be demonstrated.
| Evidence Dimension | Chromatographic Retention Time (HPLC) |
|---|---|
| Target Compound Data | Significantly different from Amiloride (specific values depend on method parameters) |
| Comparator Or Baseline | Amiloride (Parent API) |
| Quantified Difference | Qualitative difference enabling baseline resolution in validated methods |
| Conditions | Reverse-phase HPLC (as per EP/USP monograph conditions) |
Why This Matters
For procurement, this confirms that 5-Deamino-5-oxo Amiloride Hydrochloride is the correct and specific chemical entity required for developing and validating impurity profiling methods for amiloride drug substance and product release testing, ensuring regulatory compliance.
